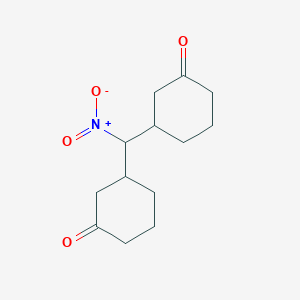
3,3'-(Nitromethylene)di(cyclohexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Nitromethylene)di(cyclohexan-1-one) is an organic compound with the molecular formula C13H19NO4 It is a derivative of cyclohexanone, featuring a nitromethylene group bridging two cyclohexanone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nitromethylene)di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with nitromethane under basic conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitromethylene bridge. Common reagents used in this synthesis include diethylamine as a base catalyst and mesyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Nitromethylene)di(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitromethylene group.
Major Products
Oxidation: Nitro derivatives of cyclohexanone.
Reduction: Amine derivatives of cyclohexanone.
Substitution: Various substituted cyclohexanone derivatives, depending on the nucleophile used.
Scientific Research Applications
3,3’-(Nitromethylene)di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,3’-(Nitromethylene)di(cyclohexan-1-one) involves its interaction with biological molecules. The nitromethylene group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanone: A structurally similar compound with two methyl groups instead of the nitromethylene bridge.
Cyclohexanone: The parent compound, lacking the nitromethylene group.
1,3-Cyclohexanedione: Another derivative of cyclohexanone with different functional groups.
Uniqueness
3,3’-(Nitromethylene)di(cyclohexan-1-one) is unique due to the presence of the nitromethylene bridge, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and expands its utility in various research applications .
Properties
CAS No. |
403477-76-9 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-[nitro-(3-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H19NO4/c15-11-5-1-3-9(7-11)13(14(17)18)10-4-2-6-12(16)8-10/h9-10,13H,1-8H2 |
InChI Key |
VCNKXIIHTAKDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(C2CCCC(=O)C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


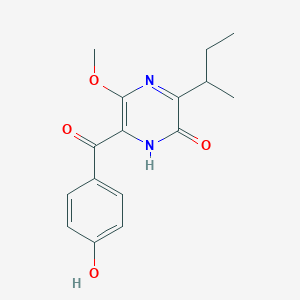
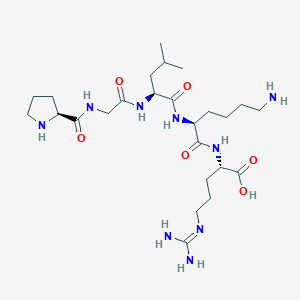
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
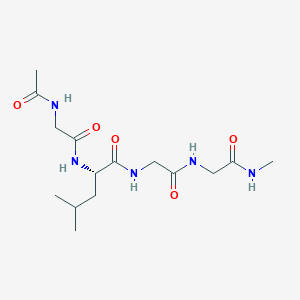
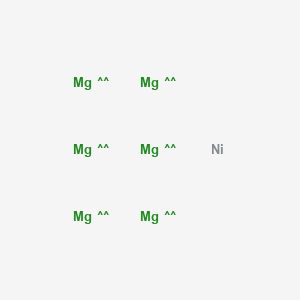
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
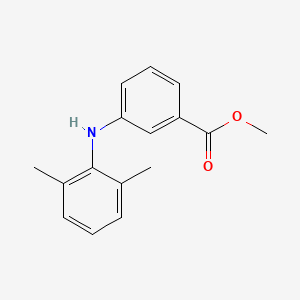
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)


![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)

